molecular formula C7H6BrClO2S B13669586 Ethyl 4-bromo-5-chlorothiophene-2-carboxylate

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate

Cat. No.: B13669586
M. Wt: 269.54 g/mol
InChI Key: BSUIWINTIHNUDQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate (C₇H₆BrClO₂S, MW: 269.57 g/mol) is a heterocyclic compound featuring a thiophene ring substituted with bromine (position 4), chlorine (position 5), and an ethyl ester group (position 2). The bromine and chlorine substituents impart electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). The ethyl ester group balances steric bulk and solubility, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

ethyl 4-bromo-5-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUIWINTIHNUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of 2-chlorothiophene followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a solvent like dichloromethane and a catalyst such as aluminum chloride to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-chlorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects . The thiophene ring itself can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiophene Carboxylates: Ester Variants

The ester group significantly impacts physical properties and reactivity. Key analogs include:

Table 1: Comparison of Ester Variants
Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Reactivity Notes
Ethyl 4-bromo-5-chlorothiophene-2-carboxylate C₇H₆BrClO₂S 269.57 Not reported Moderate hydrolysis stability; suitable for basic conditions
Mthis compound C₆H₄BrClO₂S 255.52 Not reported Predicted CCS ([M+H]⁺): 136.2 Ų; faster hydrolysis under basic conditions
tert-Butyl 4-bromo-5-chlorothiophene-2-carboxylate C₉H₁₀BrClO₂S 297.60 2–8°C Acid-labile ester; stable in basic media

Key Findings :

  • Molecular Weight : Ethyl > Methyl by ~14 g/mol; tert-Butyl > Ethyl by ~28 g/mol due to the bulkier ester group.
  • Stability : tert-Butyl esters require refrigeration (2–8°C), suggesting lower thermal stability compared to ethyl or methyl analogs .
  • Reactivity : Methyl esters hydrolyze faster under basic conditions, whereas tert-butyl esters are cleaved under acidic conditions. Ethyl esters offer intermediate stability .

Positional Isomers and Heterocyclic Analogs

Substituent positions and heterocycle type influence electronic properties:

Table 2: Comparison with Positional Isomers
Compound Substituent Positions Key Features
This compound 4-Br, 5-Cl, 2-COOEt Electron-withdrawing groups enhance electrophilic substitution at C3
Methyl 5-bromo-2-chlorothiophene-3-carboxylate 5-Br, 2-Cl, 3-COOMe Altered regioselectivity in cross-coupling due to Cl at C2
Ethyl 5-chlorothiophene-2-carboxylate 5-Cl, 2-COOEt Lacks bromine; reduced steric hindrance for functionalization

Key Findings :

  • Electronic Effects : Bromine at C4 and chlorine at C5 create a polarized thiophene ring, favoring nucleophilic attack at C3.
  • Steric Hindrance : Bulkier substituents (e.g., tert-butyl) may slow down metal-coupling reactions compared to methyl or ethyl esters .

Collision Cross-Section (CCS) and Analytical Profiles

Mthis compound exhibits a predicted CCS of 136.2 Ų for [M+H]⁺, useful for ion mobility spectrometry . Ethyl and tert-butyl analogs lack reported CCS data, highlighting a research gap.

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